molecular formula C9H12BrNO2 B12111984 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide CAS No. 50357-74-9

1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide

Cat. No.: B12111984
CAS No.: 50357-74-9
M. Wt: 246.10 g/mol
InChI Key: FDRZFCISVDDALN-UHFFFAOYSA-N
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Description

1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound is characterized by the presence of a tetrahydroisoquinoline core with hydroxyl groups at the 7 and 8 positions, and it is typically available as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions involve the cyclization of N-(haloalkyl)aryl derivatives under specific conditions. For instance, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act on dopamine receptors or inhibit certain enzymes, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

CAS No.

50357-74-9

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c11-8-2-1-6-3-4-10-5-7(6)9(8)12;/h1-2,10-12H,3-5H2;1H

InChI Key

FDRZFCISVDDALN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2O)O.Br

Origin of Product

United States

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